
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
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Overview
Description
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a thiophene moiety and a phenyl group
Preparation Methods
The synthesis of 3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one typically involves multiple steps:
Cyclization Reaction: The initial step involves the cyclization of a precursor compound, such as a phenylpropanone derivative, with a thiophene-substituted piperidine under basic conditions.
Dehydration Reaction: The intermediate product undergoes dehydration in the presence of a strong acid to form the final compound.
Chemical Reactions Analysis
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can be compared with other similar compounds:
1-Phenyl-3-(piperidin-1-yl)propan-1-one: This compound lacks the thiophene moiety, which may result in different pharmacological and chemical properties.
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Another related compound with a different substitution pattern on the piperidine ring.
Biological Activity
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells like MDA-MB-231. The compound has shown to decrease cell viability at lower concentrations, indicating potent cytotoxic effects.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-Phenyl... | MDA-MB-231 | 6.25 |
Other Compounds | MCF-7 | 25 |
The mechanism involves the inhibition of key pathways related to tumor growth and survival, such as the PI3K and MAPK pathways, which are crucial for cancer cell proliferation and resistance to therapy .
2. Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have reported minimum inhibitory concentrations (MICs) against various pathogens, demonstrating its potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.25 |
These findings suggest that the compound may inhibit biofilm formation and exhibit bactericidal effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Molecular Targets: The compound may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways.
- Pathways Involved: It can affect apoptosis, cell proliferation, and signal transduction pathways, leading to altered cellular responses in cancer and microbial infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Phenyl-3-(piperidin-1-yl)propan-1-one | Lacks thiophene moiety | Different pharmacological profile |
Biperiden | Similar piperidine structure | Used in Parkinson's disease treatment |
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)- | Different substitution pattern | Varies in activity |
Case Studies
Several case studies highlight the efficacy of this compound in both preclinical and clinical settings:
- Anticancer Efficacy: In a study involving MDA-MB-231 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, showcasing its potential as a therapeutic agent against breast cancer.
- Antimicrobial Resistance: A study assessing the antimicrobial properties found that the compound effectively inhibited resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
Properties
IUPAC Name |
3-phenyl-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-18(7-6-15-4-2-1-3-5-15)19-11-8-16(9-12-19)17-10-13-21-14-17/h1-5,10,13-14,16H,6-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAJOZBMTMNYOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.